Trihexyltetradecylphosphonium chloride

Catalog No.
S636664
CAS No.
258864-54-9
M.F
C32H68ClP
M. Wt
519.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trihexyltetradecylphosphonium chloride

CAS Number

258864-54-9

Product Name

Trihexyltetradecylphosphonium chloride

IUPAC Name

trihexyl(tetradecyl)phosphanium;chloride

Molecular Formula

C32H68ClP

Molecular Weight

519.3 g/mol

InChI

InChI=1S/C32H68P.ClH/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1

InChI Key

JCQGIZYNVAZYOH-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.[Cl-]

Synonyms

CYPHOS 101, trihexyltetradecylphosphonium chloride

Canonical SMILES

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.[Cl-]
  • Hydrophobicity: TTPC is a hydrophobic ionic liquid, meaning it repels water. This property makes it useful for applications involving non-aqueous systems.
  • High thermal stability: TTPC exhibits high thermal stability, meaning it can withstand high temperatures without decomposing. This makes it suitable for high-temperature reactions and processes.
  • Solubility in carbon dioxide: TTPC is soluble in carbon dioxide (CO2), a non-toxic and readily available gas. This property allows for the development of CO2-based extraction processes for various materials.

Here are some specific research applications of TTPC:

  • Electrochemical applications: TTPC has been used as an ionic liquid electrolyte in electrochemical devices such as fuel cells and batteries. Its high ionic conductivity and thermal stability make it a promising candidate for these applications.
  • Extraction processes: Due to its CO2 solubility and tunable properties, TTPC is being explored for extracting valuable materials from various sources, such as biofuels, rare earth elements, and pharmaceuticals.
  • Material synthesis: TTPC can be used as a reaction medium or catalyst for the synthesis of various materials, including nanoparticles, polymers, and catalysts.

Trihexyltetradecylphosphonium chloride is a hydrophobic ionic liquid characterized by its unique chemical structure, consisting of a tetradecyl chain and three hexyl groups attached to a phosphonium ion. Its molecular formula is C32H68ClP, with a molecular weight of 519.31 g/mol. This compound is notable for its low melting point (below room temperature), high viscosity (around 1824 cP at 25 °C), and density of approximately 0.88 g/cm³ at the same temperature . Trihexyltetradecylphosphonium chloride is soluble in various organic solvents, including chloroform and dichloromethane, but shows limited solubility in water .

Typical of ionic liquids. It can act as a solvent or reactant in organic synthesis, particularly in reactions involving nucleophiles due to the presence of the phosphonium ion. The compound has been utilized in developing silver particle-modified carbon paste electrodes for detecting nitrite ions, demonstrating its utility in electrochemical applications . Additionally, it has been involved in colorimetric and ratiometric fluorescent sensing platforms for anion detection, showcasing its versatility in analytical chemistry .

The synthesis of trihexyltetradecylphosphonium chloride typically involves the reaction of trihexylphosphine with tetradecyl chloride. This reaction can be conducted under controlled conditions to ensure high purity and yield. Various methods have been reported, including solvent-free synthesis and reactions in organic solvents like dichloromethane . The process generally requires careful monitoring of temperature and reaction time to achieve optimal results.

Trihexyltetradecylphosphonium chloride has a wide range of applications:

  • Electrochemistry: Used as a binder in carbon paste electrodes for detecting nitrite ions.
  • Anion Sensing: Employed in colorimetric and ratiometric fluorescent sensing platforms to detect various anions with high selectivity.
  • Environmental Monitoring: Useful in developing sensors for detecting pollutants in water sources.
  • Solvent

Interaction studies involving trihexyltetradecylphosphonium chloride have highlighted its effectiveness as an ion-selective medium. For instance, research demonstrated that it could selectively discriminate between different anions when used with specific ionophores, enhancing its application in environmental sensing technologies . The compound's ability to form complexes with various ions makes it valuable for developing advanced sensing materials.

Several compounds share structural similarities with trihexyltetradecylphosphonium chloride. These include:

Compound NameMolecular FormulaUnique Features
Trihexylhexadecylphosphonium chlorideC37H78ClPLonger alkyl chain enhances hydrophobicity
Tributylmethylphosphonium chlorideC13H30ClPShorter alkyl chains; more soluble in water
Tetrabutylammonium chlorideC16H36ClNQuaternary ammonium salt; different cationic behavior
Octadecyltrimethylammonium chlorideC21H46ClNLonger alkyl chain; used in surfactant applications

Trihexyltetradecylphosphonium chloride stands out due to its specific combination of hydrophobicity and ionic properties, making it particularly suitable for applications requiring selective ion interactions and electrochemical sensing capabilities.

Molecular Structure and Formula (C32H68ClP)

Trihexyltetradecylphosphonium chloride represents a quaternary phosphonium salt with the molecular formula C32H68ClP [1] [2] [3]. The compound consists of a central phosphorus atom covalently bonded to four alkyl chains: three hexyl groups (C6H13) and one tetradecyl group (C14H29), forming the trihexyltetradecylphosphonium cation, which is paired with a chloride anion [4] [5]. The molecular weight of this ionic liquid is 519.31 grams per mole [1] [2] [6].

The phosphonium cation exhibits a tetrahedral geometry around the central phosphorus atom, with the four alkyl substituents arranged in a three-dimensional configuration [5] . The asymmetric nature of the cation, arising from the presence of both hexyl and tetradecyl chains, contributes to the compound's unique physicochemical properties [8] . The long alkyl chains provide significant hydrophobic character while the positively charged phosphorus center maintains ionic interactions with the chloride anion [4] [8].

Physical Properties

Density (0.895 g/mL at 20°C)

The density of trihexyltetradecylphosphonium chloride has been consistently reported as 0.895 grams per milliliter at 20°C [3] [4] [6]. Measurements at 25°C show a slightly lower density of 0.88 grams per cubic centimeter, reflecting the typical temperature dependence of density in ionic liquids [1] [5]. These density values are characteristic of phosphonium-based ionic liquids with long alkyl chains, where the extended hydrocarbon substituents reduce the overall density compared to shorter-chain analogues [9] [5].

The specific gravity of the compound is reported as 0.894, confirming its lower density relative to water [3] [4]. Pressure-volume-temperature studies have demonstrated that the density exhibits predictable variations with both temperature and pressure, following established equations of state for ionic liquids [9]. The refractive index of 1.4818 provides additional confirmation of the compound's optical density properties [3] [4].

Viscosity (824 mPa·s at 25°C)

The dynamic viscosity of trihexyltetradecylphosphonium chloride at 25°C is 824 milliPascal-seconds according to high-precision measurements [10]. However, viscosity values reported in the literature show some variation, with alternative measurements indicating 1824 centipoise at 25°C [1] and 1631 centipoise at 25°C [6]. These variations likely reflect differences in measurement techniques, sample purity, and experimental conditions.

The relatively high viscosity of this ionic liquid stems from the extensive intermolecular interactions between the long alkyl chains and the ionic associations between cations and anions [10] [11]. Temperature-dependent viscosity measurements reveal Arrhenius-type behavior, with viscosity decreasing exponentially as temperature increases [11] [12]. The kinematic viscosity at 25°C is reported as 2073 square millimeters per second [13].

Melting Point (-50°C) and Phase Behavior

Trihexyltetradecylphosphonium chloride exhibits a melting point of -50°C, classifying it as a room-temperature ionic liquid [10]. Some sources report the melting point as low as -70°C, with the glass transition temperature occurring at -70°C [4] [14] [5]. This low melting point results from the asymmetric cation structure and the presence of long, flexible alkyl chains that inhibit efficient crystal packing [10] [5].

The compound demonstrates complex phase behavior, particularly in mixtures with organic solvents and water [15] [16]. Phase equilibrium studies reveal the formation of stable three-phase systems when mixed with water and hydrocarbons, with the ionic liquid forming a distinct intermediate phase [15] [17]. The thermal stability of these phase boundaries remains relatively constant across moderate temperature variations [15] [17].

Crystallization kinetics studies on related phosphonium ionic liquids indicate that the length of alkyl chains significantly affects the crystallization tendency [18] [19]. The compound shows typical glass-forming behavior characteristic of ionic liquids, with the glass transition occurring well below room temperature [20] [5].

Electrical Conductivity and Electrochemical Window

The electrical conductivity of trihexyltetradecylphosphonium chloride at 25°C is 4.63 milliSiemens per centimeter [1] [4] [6]. This moderate conductivity reflects the ionic nature of the compound while being influenced by the high viscosity that limits ion mobility [1] [20]. Broadband dielectric spectroscopy studies have revealed that conductivity relaxation follows the Random Barrier Model, with temperature dependence described by the Vogel-Fulcher-Tammann equation [20].

The electrochemical stability window of the compound spans 3.8 volts, with an anodic limit of +1.4 volts and a cathodic limit of -2.4 volts versus a standard reference electrode [1] [4] [5]. This wide electrochemical window makes the compound suitable for electrochemical applications, including supercapacitor electrolytes [20]. Cyclic voltammetry studies have demonstrated excellent rate scalability up to 1000 cycles with a specific capacitance of 370 farads per gram [20].

Solubility Characteristics

Miscibility with Organic Solvents

Trihexyltetradecylphosphonium chloride demonstrates excellent miscibility with a wide range of organic solvents due to its hydrophobic alkyl chains [10] [8] [5]. The compound is completely miscible with hexane, toluene, diethyl ether, and tetrahydrofuran [10] [5]. This extensive miscibility with nonpolar and moderately polar organic solvents reflects the dominant influence of the long alkyl substituents on the compound's solvation behavior [21].

Miscibility studies with alkanes reveal that solubility decreases with increasing alkane chain length, following predictable trends based on molecular interactions [21]. The compound shows complete miscibility with acetone, acetonitrile, and isopropanol, indicating compatibility with polar aprotic and protic solvents [10] [5]. Limited solubility is observed with dichloromethane, chloroform, and methanol, described as "slightly soluble" in these solvents [4] [22].

Hydrophobic Properties and Water Immiscibility

The compound exhibits pronounced hydrophobic characteristics and complete immiscibility with water [10] [8] [13]. This hydrophobic behavior arises from the extensive alkyl chain structure that creates a predominantly nonpolar molecular environment [8]. The presence of both hexyl and tetradecyl groups enhances solubility in organic solvents while providing significant hydrophobicity [8].

Water immiscibility studies demonstrate that trihexyltetradecylphosphonium chloride maintains distinct phase separation even under various temperature and pressure conditions [10] [13] [15]. The hydrolytic sensitivity is classified as level 4, indicating no reaction with water under neutral conditions [4] [6]. Phase behavior investigations reveal stable triphasic systems when the ionic liquid is combined with water and organic solvents, with clear phase boundaries maintained across temperature ranges [15] [16].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy of trihexyltetradecylphosphonium chloride provides detailed structural characterization of the compound [23]. Proton nuclear magnetic resonance spectra reveal distinct chemical shift patterns corresponding to the different alkyl chain environments within the phosphonium cation [23]. The methyl and methylene protons of the hexyl and tetradecyl chains exhibit characteristic downfield shifts that increase with temperature and decrease with water concentration in mixed systems [23].

The hydroxyl chemical shifts in water-ionic liquid mixtures demonstrate concentration-dependent behavior, with chemical shifts decreasing as water concentration increases [23]. Temperature-dependent studies show that the rate of chemical shift change with temperature decreases with increasing water concentration, indicating complex intermolecular interactions [23]. Quantum mechanical calculations support experimental observations of significant binding between phosphonium cations, chloride anions, and water molecules [23].

Fourier Transform Infrared Signature Peaks

Fourier transform infrared spectroscopy of trihexyltetradecylphosphonium chloride reveals characteristic absorption bands that provide structural identification [24] [25]. The spectrum exhibits strong carbon-hydrogen stretching vibrations in the region of 2800-3000 wavenumbers, corresponding to the extensive alkyl chain structure [24] [25]. Phosphorus-carbon bond vibrations appear in the lower frequency region, providing confirmation of the phosphonium cation structure [25] [26].

The infrared spectrum shows characteristic bands for asymmetric and symmetric carbon-hydrogen stretching modes of the methyl and methylene groups present in the hexyl and tetradecyl chains [25] [27]. The absence of oxygen-phosphorus stretching bands distinguishes this compound from phosphoryl derivatives [26]. Spectroscopic analysis reveals that the phosphonium cation structure influences the conformational behavior of associated anions through intermolecular interactions [25].

PropertyValueTemperature (°C)Source
Molecular FormulaC₃₂H₆₈ClP- [1] [2] [3]
Molecular Weight (g/mol)519.31- [1] [2] [3]
Density (g/mL)0.89520 [3] [4]
Density (g/cm³)0.8825 [1] [5]
Viscosity (mPa·s)82425 [10]
Melting Point (°C)-50- [10]
Electrical Conductivity (mS/cm)4.6325 [1] [4]
Electrochemical Window (V)3.825 [1] [4]
Refractive Index1.481820 [3] [4]
SolventMiscibilityPropertySource
WaterImmiscibleHydrophobic [10] [13] [5]
HexaneMiscibleHydrophobic [10] [5]
TolueneMiscibleHydrophobic [10] [5]
AcetoneMiscibleCompatible [5]
DichloromethaneSlightly solubleLimited compatibility [4] [22]
MethanolSlightly solubleLimited compatibility [4] [22]

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (28.57%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (30.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (30.36%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (30.36%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

258864-54-9

Dates

Modify: 2023-08-15

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